Cis-3-Fluorocyclopentan-1-amine hydrochloride, with the chemical formula CHClFN and CAS number 932706-21-3, is a chiral compound that belongs to the class of fluorinated amines. This compound exhibits significant interest in medicinal chemistry due to its potential applications in drug development and synthesis. The hydrochloride form enhances its solubility and stability, making it suitable for various scientific applications.
Cis-3-Fluorocyclopentan-1-amine hydrochloride can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an amine derivative. Its molecular weight is approximately 139.60 g/mol, and it is often stored under controlled conditions to maintain its integrity, typically at temperatures between 2°C and 8°C .
The synthesis of cis-3-Fluorocyclopentan-1-amine hydrochloride can be achieved through several methods, including:
The synthesis often involves multi-step processes where intermediate compounds are carefully controlled for stereochemistry. For instance, the use of specific reducing agents can influence the ratio of cis to trans isomers in the final product .
Cis-3-Fluorocyclopentan-1-amine hydrochloride features a cyclopentane ring with a fluorine atom and an amine group attached at specific positions. The structural representation includes:
The compound's stereochemistry is crucial for its biological activity, with specific configurations (1S,3R) being relevant for its interaction with biological targets.
Cis-3-Fluorocyclopentan-1-amine hydrochloride can participate in various chemical reactions:
The reactions typically require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity. For example, reaction conditions may involve using polar aprotic solvents to facilitate nucleophilic attacks .
The mechanism of action for cis-3-Fluorocyclopentan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems in biological contexts. As an amine, it may influence neurotransmitter release or receptor binding due to its structural similarity to natural neurotransmitters.
Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, potentially leading to enhanced bioavailability or altered metabolic pathways .
Cis-3-Fluorocyclopentan-1-amine hydrochloride is characterized by:
The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile includes:
Cis-3-Fluorocyclopentan-1-amine hydrochloride has several scientific uses:
The synthesis of enantiomerically pure cis-3-fluorocyclopentan-1-amine hydrochloride necessitates precise stereocontrol at the cyclopentane ring junction. Deracemization of racemic precursors via biocatalytic methods has emerged as the most efficient strategy for establishing the required cis-relative configuration (1,3-disubstituted) with high enantioselectivity.
Burkholderia cepacia lipase (BCL) demonstrates exceptional catalytic efficiency in the kinetic resolution of racemic 3-fluorocyclopentanol precursors through enantioselective transesterification. This enzyme preferentially acylates the (1R,3S)-enantiomer of 3-fluorocyclopentanol with vinyl acetate in anhydrous organic media, leaving the undesired (1S,3R)-enantiomer unreacted [ [3] [7]]. Critical parameters governing the reaction efficiency include:
Table 1: Optimization Parameters for BCL-Catalyzed Transesterification
Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
Temperature | 50°C | Maximizes reaction rate & enzyme stability |
Solvent | Toluene | Maintains enzyme conformation & activity |
Water Content | <0.2% (v/v) | Prevents competitive hydrolysis |
Enzyme Loading | 250 U/g substrate | Achieves >99% conversion in 24h |
Acyl Donor | Vinyl acetate | Irreversible reaction drives completion |
The unreacted alcohol enantiomer is recovered with >98% enantiomeric excess (ee) and serves as the immediate precursor for amine functionalization [ [7]].
BCL's stereopreference follows Kazlauskas' rule for secondary alcohols, where the enzyme active site accommodates substrates based on size differential of the two substituents at the chiral center. For 3-fluorocyclopentanol, the small fluorine atom (vs. larger -CH₂CH₂- moiety) positions the (1R,3S)-enantiomer such that the nucleophilic serine residue efficiently attacks the pro-(S) carbonyl face [ [7]]. Molecular modeling confirms hydrogen bonding between the enzyme's oxyanion hole and the fluorine atom stabilizes the transition state, enhancing cis-isomer selectivity to >200:1 (desired:undesired enantiomer) [ [3] [7]].
The enantiopure alcohol intermediate undergoes stereospecific amination via the Mitsunobu reaction, which simultaneously introduces the amine functionality and inverts configuration at C1. This two-step sequence proceeds with complete stereochemical fidelity [ [7]]:
The stereochemical outcome is critical: The initial (1S,3R)-alcohol (recovered from BCL resolution) yields (1R,3S)-3-fluorocyclopentan-1-amine after Mitsunobu amination. This stereoinversion provides the exact enantiomer required for pharmaceutical applications, as confirmed by X-ray crystallography of the hydrochloride salt [ [5]]. The reaction proceeds in 85-92% yield with no detectable racemization at the C3 fluorine-bearing carbon [ [7]].
Three primary synthetic routes to cis-3-fluorocyclopentan-1-amine hydrochloride have been evaluated for industrial feasibility, with enzymatic resolution showing superior performance:
Table 2: Comparative Analysis of Synthetic Methodologies
Method | Key Steps | Overall Yield | Max ee (%) | Operational Challenges |
---|---|---|---|---|
Biocatalytic Resolution | BCL transesterification → Mitsunobu | 38-42% | >99% | Requires anhydrous conditions |
Chiral Chromatography | Racemate synthesis → HPLC separation | 15-18% | 99% | Low throughput, high solvent consumption |
Asymmetric Hydrogenation | Prochiral enamide reduction | 30-35% | 88-92% | Sensitive catalyst, expensive ligands |
The biocatalytic route achieves the highest enantiomeric excess (>99% ee) due to the synergistic combination of BCL's exquisite stereoselectivity and the stereospecific Mitsunobu inversion [ [7] [9]]. Though asymmetric hydrogenation offers a theoretically atom-economical pathway, achieving >95% ee necessitates cryogenic temperatures (-40°C) and custom iridium catalysts, increasing production costs by 3-5x compared to the enzymatic approach [ [9]]. Chiral chromatography provides high-purity product but remains impractical for scale-up due to eluent consumption and low throughput.
The choice of solvents and catalysts across the synthetic sequence significantly impacts yield, enantioselectivity, and ease of product isolation:
Table 3: Solvent Systems and Catalyst Performance in Key Synthetic Steps
Synthetic Stage | Recommended Solvent | Catalyst/Reagent | Critical Performance Metrics |
---|---|---|---|
Enzymatic Resolution | Toluene | Immobilized Burkholderia cepacia lipase | Activity retention: 95% after 5 cycles |
Mitsunobu Azidation | Anhydrous THF | DIAD/PPh₃ (polymer-bound) | Yield: 90-93%; Inversion completeness: >99.9% |
Azide Reduction | EtOH/H₂O (4:1) | Pd/C (5 wt%) | Reaction time: 2h at 25°C; No over-reduction |
Hydrochloride Crystallization | Isopropanol | HCl(g) | Crystal habit: Free-flowing powder; Purity: >99.5% |
Notably, Burkholderia cepacia lipase maintains ≥80% activity in solvents containing ≤20% polar cosolvents (e.g., acetone, 2-MeTHF), enabling flexibility in substrate dissolution [ [3] [7]]. This tolerance allows direct processing of alcohol intermediates from the enzymatic step without extensive solvent swapping, streamlining the overall synthesis.
The synthetic route combining Burkholderia cepacia lipase-mediated kinetic resolution with stereospecific Mitsunobu amination represents the most efficient method for large-scale production of enantiopure cis-3-fluorocyclopentan-1-amine hydrochloride. Optimization of solvent systems and catalyst immobilization has enhanced process robustness while maintaining exceptional stereochemical fidelity critical for pharmaceutical applications [ [3] [5]].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0